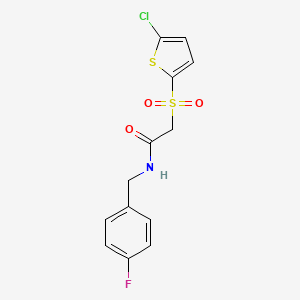

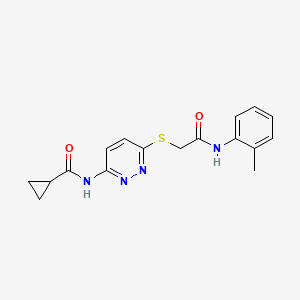

N-(1-(furan-2-yl)propan-2-yl)isoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

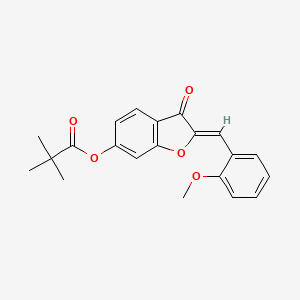

“N-(1-(furan-2-yl)propan-2-yl)isoxazole-5-carboxamide” is a compound that contains furan, isoxazole, and carboxamide groups . It is a derivative of furan-based oxazole, isoxazole, and isothiazole . These compounds are known for their good solubility in water and relatively high thermal stability . They are used in the preparation of natural products, pharmaceuticals, and dyes . They also have applications as corrosion inhibitors or catalysts for polymerization processes .

Synthesis Analysis

The synthesis of similar compounds is typically based on the Van Leusen reaction . Oxazoles containing the pertinent heterocyclic systems are obtained from the reaction of suitable furan or thiophene derivatives with tosylmethyl isocyanide (TOSMIC) . The starting materials containing acetyl groups in their 2-position are reacted with dimethyl acetal and treated by hydroxylamine hydrochloride to obtain the desired isoxazole derivatives .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds can be analyzed using various spectroscopic methods such as UV-vis, FT-IR, LC-MS, 1H-NMR, 13C-NMR, and elemental analysis . Information about structural properties like bond lengths, bond angles, dihedral angles, and dipole moments can be obtained .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the Van Leusen reaction and the reaction of the starting materials with dimethyl acetal and hydroxylamine hydrochloride . These reactions occur with good to excellent yields .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various spectroscopic methods . Information about properties like band gap energies and spectroscopic characteristics can be obtained .Applications De Recherche Scientifique

Synthesis and Reactivity

Research has focused on the synthesis and reactivity of furan and isoxazole derivatives. For example, Aleksandrov et al. (2017) detailed the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole and its electrophilic substitution reactions, highlighting the versatility of furan derivatives in chemical synthesis Russian Journal of General Chemistry. Similar studies by El’chaninov and Aleksandrov (2017) on the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline further demonstrate the chemical reactivity of furan-containing compounds and their potential applications in the development of new materials Russian Journal of General Chemistry.

Biological Activity

A study by Cakmak et al. (2022) explored the antimicrobial activity of a thiazole-based heterocyclic amide with a furan-2-carboxamide moiety. This research demonstrated the compound's effectiveness against various microorganisms, suggesting the potential of furan derivatives in pharmacological and medical applications Acta crystallographica. Section C, Structural chemistry.

Antiprotozoal Activities

Patrick et al. (2007) synthesized and evaluated the antiprotozoal activities of dicationic 3,5-diphenylisoxazoles, showcasing the potential therapeutic applications of isoxazole derivatives. Their work illustrates the importance of structural modification in enhancing biological activity, with some compounds exhibiting significant selectivity and potency against protozoal pathogens Journal of medicinal chemistry.

Molecular Recognition

Research into the design and synthesis of compounds for molecular recognition of DNA, like that by Muzikar et al. (2011), who explored natural product-inspired ring pairs, including furan derivatives, highlights the potential of these compounds in biochemistry and molecular biology Organic Letters.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as furan-based oxazole and isoxazole derivatives, have been found to exhibit a broad variety of physiological cell processes . They are often used in the preparation of natural products, pharmaceuticals, and dyes .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For instance, oxazole derivatives have been found to exhibit anti-inflammatory, analgesic, antibacterial, antifungal, anti-tuberculosis, muscle relaxant, and HIV inhibitory properties .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it is administered. For instance, the compound’s solubility in water and its thermal stability could influence its bioavailability .

Propriétés

IUPAC Name |

N-[1-(furan-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-8(7-9-3-2-6-15-9)13-11(14)10-4-5-12-16-10/h2-6,8H,7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAORJCKSBIHSID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((4-chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2959389.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2959394.png)

![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzenesulfonamide](/img/structure/B2959399.png)

![5-Phenylmethoxycarbonyl-6,7-dihydro-4H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2959402.png)